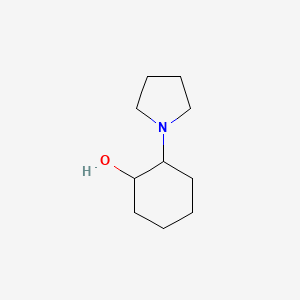
Cyclohexanol, 2-(1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 2-(1-pyrrolidinyl)- is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.268. The purity is usually 95%.
BenchChem offers high-quality Cyclohexanol, 2-(1-pyrrolidinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanol, 2-(1-pyrrolidinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry
Cyclohexanol, 2-(1-pyrrolidinyl)- serves as a building block in organic synthesis. It is utilized as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Its ability to participate in various chemical reactions, such as oxidation and reduction, makes it valuable for synthesizing complex organic molecules.
Biology
The compound exhibits notable biological activities , which have been the subject of extensive research:
- Neuroactive Properties : Preliminary studies suggest that cyclohexanol, 2-(1-pyrrolidinyl)- may interact with serotonin receptors (specifically the 5-HT1A receptor), indicating potential applications in neuropharmacology.
- Antimicrobial and Antifungal Activity : In vitro assays have demonstrated that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against specific strains. The effective concentrations for inhibition were established through dose-response studies .
Medicine
Research is ongoing to explore its potential as a pharmaceutical intermediate . The compound's unique structure allows it to be investigated for various therapeutic applications, including its role in drug development aimed at treating neurological disorders and infections due to its biological activity .
Neurotransmitter Modulation
Studies have indicated that cyclohexanol, 2-(1-pyrrolidinyl)- may modulate neurotransmitter systems, which could lead to new treatments for mood disorders or anxiety-related conditions.
Antimicrobial Efficacy
Research has shown that cyclohexanol, 2-(1-pyrrolidinyl)- is effective against multiple bacterial strains. For instance:
- A study reported its efficacy against Staphylococcus aureus and Escherichia coli at specific concentrations, highlighting its potential use in developing new antimicrobial agents .
Synthetic Applications
The compound has been utilized in the synthesis of other biologically active molecules, demonstrating its versatility in medicinal chemistry. For example:
Propiedades
IUPAC Name |
2-pyrrolidin-1-ylcyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIDLIAAUJBCSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













